molecular formula C20H24N2O2S B5011276 4-ethyl-5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-3-carboxamide

4-ethyl-5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-3-carboxamide

Cat. No.: B5011276
M. Wt: 356.5 g/mol
InChI Key: VNXZYEHZXMLJND-UHFFFAOYSA-N
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Description

Compounds like this one typically belong to the class of organic compounds known as amides. They contain a carbonyl group (C=O) attached to a nitrogen atom . The presence of the thiophene ring, a five-membered aromatic ring containing four carbon atoms and a sulfur atom, is also notable .


Synthesis Analysis

The synthesis of such compounds often involves the formation of the amide bond, which can be achieved through various methods, including the reaction of an acid chloride or anhydride with an amine . The formation of the thiophene ring can be achieved through several methods, including the Paal-Knorr synthesis .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the connectivity of atoms, the presence of functional groups, and the three-dimensional arrangement of atoms in the molecule .


Chemical Reactions Analysis

The chemical reactivity of such compounds can be influenced by the presence of the amide group and the thiophene ring. For example, the amide group can participate in reactions like hydrolysis, while the thiophene ring can undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by factors like their molecular structure and the presence of functional groups. These properties can include solubility, melting point, boiling point, and stability .

Mechanism of Action

The mechanism of action of such compounds would depend on their intended use. For example, if the compound is intended to be used as a drug, its mechanism of action could involve interaction with a specific biological target, leading to a therapeutic effect .

Safety and Hazards

The safety and hazards associated with such compounds would depend on factors like their reactivity, toxicity, and potential for bioaccumulation . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future directions for the study of such compounds could include further investigation of their synthesis, reactivity, and potential applications. For example, they could be studied for potential use in areas like medicinal chemistry, materials science, or as synthetic intermediates .

Properties

IUPAC Name

4-ethyl-5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-3-17-14(2)25-13-18(17)19(23)21-16-9-7-15(8-10-16)20(24)22-11-5-4-6-12-22/h7-10,13H,3-6,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXZYEHZXMLJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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